![molecular formula C15H14ClNO2 B5823152 N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)
N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide
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Overview
Description
N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide, also known as CBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide exhibits significant anti-inflammatory and analgesic effects in animal models. In material science, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been explored for its potential as a building block for the synthesis of novel polymers with unique properties. In environmental science, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been studied for its potential as a water treatment agent due to its ability to adsorb heavy metal ions.
Mechanism of Action
The mechanism of action of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide is not fully understood, but studies have shown that it acts as a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide can reduce the production of inflammatory mediators and thereby exhibit anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide exhibits significant anti-inflammatory and analgesic effects in animal models. N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been shown to exhibit antioxidant activity and protect against oxidative stress-induced tissue damage. N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has several advantages as a research tool, including its low toxicity profile, high purity, and ease of synthesis. However, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide also has some limitations, including its limited solubility in water and its relatively low potency compared to other COX-2 inhibitors.
Future Directions
There are several future directions for research on N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide. One area of interest is the development of novel N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide derivatives with improved potency and selectivity for COX-2 inhibition. Another area of interest is the investigation of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide's potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Additionally, further studies are needed to explore the potential applications of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide in material science and environmental science.
Synthesis Methods
The synthesis of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide involves the reaction of 2-chlorobenzyl alcohol with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to form N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide. The synthesis method has been extensively studied and optimized to yield high purity and yield of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide.
properties
IUPAC Name |
N-[4-[(2-chlorophenyl)methoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11(18)17-13-6-8-14(9-7-13)19-10-12-4-2-3-5-15(12)16/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZSDGFDFSGJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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